(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone
CAS No.: 209414-05-1
Cat. No.: VC0114728
Molecular Formula: C21H17NO
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209414-05-1 |
|---|---|
| Molecular Formula | C21H17NO |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | (1-ethylindol-3-yl)-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C21H17NO/c1-2-22-14-19(17-11-5-6-13-20(17)22)21(23)18-12-7-9-15-8-3-4-10-16(15)18/h3-14H,2H2,1H3 |
| Standard InChI Key | DFUBISUWTFPBFB-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
| Property | Value |
|---|---|
| CAS Number | 209414-05-1 |
| Molecular Formula | C₂₁H₁₇NO |
| Molecular Weight | 299.366 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 506.7±23.0 °C at 760 mmHg |
| Flash Point | 260.2±22.6 °C |
| Exact Mass | 299.131012 |
| LogP | 5.26 |
| PSA (Polar Surface Area) | 22.00000 |
| Solubility | 20 mg/mL in ethanol, DMSO, or DMF |
| Vapor Pressure | 0.0±1.3 mmHg at 25°C |
| Index of Refraction | 1.629 |
The compound's high boiling point (506.7±23.0 °C at 760 mmHg) and relatively high flash point (260.2±22.6 °C) indicate its thermal stability under normal laboratory conditions . Its LogP value of 5.26 suggests high lipophilicity, which is consistent with its ability to cross lipid membranes such as the blood-brain barrier—a characteristic important for compounds targeting central cannabinoid receptors .
Receptor Binding and Activity
JWH-071 exhibits specific binding affinity for cannabinoid receptors, with a higher affinity for the central CB1 receptor (Ki = 1340 nM) than the peripheral CB2 receptor (Ki = 2940 nM) . This binding profile indicates that JWH-071 has approximately twice the affinity for CB1 over CB2 receptors, making it moderately selective for central cannabinoid receptors.
The Ki values represent the dissociation constant, with lower values indicating higher binding affinity. Compared to other synthetic cannabinoids, JWH-071's affinity is relatively moderate. For context, cannabinoid receptor research often employs techniques similar to those described in the literature for other synthetic cannabinoids, where homologous receptor binding studies utilize non-linear regression with one-site binding models .
Structure-Activity Relationship
The pharmacological activity of naphthoylindoles like JWH-071 is significantly influenced by the nature and position of substituents on both the indole and naphthoyl portions of the molecule. The ethyl group at the N1 position of JWH-071 represents one of the shorter alkyl chains among the JWH series of compounds .
Research on similar naphthoylindoles indicates that the length of the N1 alkyl chain significantly affects binding affinity and selectivity for cannabinoid receptors. Generally, synthetic cannabinoids with longer alkyl chains (e.g., pentyl as in JWH-018) tend to exhibit higher affinity for cannabinoid receptors than those with shorter chains like the ethyl group in JWH-071 .
Table 2: Comparison of JWH-071 with Other Naphthoylindole Synthetic Cannabinoids
| Compound | N1 Substituent | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | CB1/CB2 Selectivity Ratio |
|---|---|---|---|---|
| JWH-071 | Ethyl | 1340 | 2940 | 2.19 |
| JWH-018 | Pentyl | Lower (higher affinity) | Lower (higher affinity) | Different |
| JWH-007 | Pentyl (with 2-methyl) | - | - | - |
| JWH-015 | Propyl (with 2-methyl) | - | - | - |
This comparison demonstrates how structural modifications, particularly the length of the N1 alkyl chain, influence the pharmacological properties of naphthoylindole cannabinoids . The data suggests that JWH-071, with its ethyl substituent, may serve as a useful reference compound for investigating structure-activity relationships in this class of molecules.
Sample Preparation Techniques
Sample preparation for synthetic cannabinoid analysis typically involves enzymatic hydrolysis followed by supported liquid extraction (SLE) . For plasma samples, this might include:
-
Treatment with β-glucuronidase to hydrolyze potential metabolic conjugates
-
Protein precipitation using acetonitrile
-
Extraction using SLE+ cartridges
-
Elution with appropriate solvents such as tert-butyl methyl ether
-
Evaporation and reconstitution in mobile phase prior to analysis
These techniques help ensure efficient recovery of the analyte from complex biological matrices while minimizing matrix effects that could interfere with accurate quantification .
Purification Methods
Purification of synthetic cannabinoids typically involves column chromatography using silica gel as the stationary phase and appropriate solvent systems as mobile phases . High-performance liquid chromatography (HPLC) can also be employed for more precise purification when higher purity is required for research purposes.
Cannabinoid Receptor Research
JWH-071 serves as a useful tool in research focused on understanding structure-activity relationships of cannabinoid receptor ligands. Its moderate and somewhat selective affinity for CB1 receptors makes it valuable for comparative studies with other synthetic cannabinoids that possess different structural features . Such research contributes to the broader understanding of how specific molecular features influence receptor binding and activation.
Investigations using synthetic cannabinoids like JWH-071 have helped elucidate the pharmacophoric elements required for cannabinoid receptor binding and activation. These studies inform the design of novel compounds with enhanced selectivity or specific pharmacological profiles .
Analytical Standards
Synthetic cannabinoids, including JWH-071, serve important roles as analytical standards in forensic and toxicological analyses. Reference standards with well-characterized properties are essential for developing and validating analytical methods for detecting these compounds in various matrices, including biological samples .
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